4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
Synthesis Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The synthesis of these compounds often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely, but they all contain an indole nucleus, which is aromatic in nature .Chemical Reactions Analysis
Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces an unstable aglucone, which reacts rapidly to form various physiologically active indole compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods to synthesize novel compounds with structures related to "4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda6,4-thiazinane-1,1-dione". These methods involve various chemical reactions that yield compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of aza-pseudopeptides and their evaluation as corrosion inhibitors showcases the compound's relevance in materials science, particularly in protecting metals against corrosion in acidic environments (Chadli et al., 2017). Similarly, the preparation of sulfur-transfer agents from related compounds highlights the versatility of these chemical structures in synthetic chemistry (Klose et al., 1997).
Antimicrobial and Anticorrosion Applications
Some derivatives of "4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda6,4-thiazinane-1,1-dione" have been evaluated for their antimicrobial activities. The synthesis and characterization of tetrahydroquinazoline derivatives and their screening against various bacterial strains demonstrate the compound's potential in developing new antimicrobial agents (Bhatt et al., 2015). Additionally, studies on the anticorrosion and antibacterial evaluation of related compounds provide insights into their dual functionality as corrosion inhibitors and antimicrobial agents (Miao, 2014).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They can act as inhibitors, activators, or modulators of their target proteins
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways depending on their specific targets. These can include pathways involved in cell growth, inflammation, viral replication, and more
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure. These properties can significantly impact a compound’s bioavailability
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell growth, inflammation, and viral replication among others
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c23-19(22-5-9-26-10-6-22)18(21-7-11-27(24,25)12-8-21)13-15-14-20-17-4-2-1-3-16(15)17/h1-4,14,18,20H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVOHRNJLQWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N4CCS(=O)(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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